(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine
Description
The compound (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine features a chromeno[2,3-c]pyrazole core substituted with a phenyl group at position 2, a methyl group at position 8, and an (E)-configured 4-methylbenzylidene imine at position 2. The (E)-stereochemistry of the benzylidene group influences molecular geometry and packing, as seen in analogous systems .
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-11-13-19(14-12-17)16-26-24-22-15-20-8-6-7-18(2)23(20)29-25(22)27-28(24)21-9-4-3-5-10-21/h3-14,16H,15H2,1-2H3/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGGPMZPASLTB-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/C2=C3CC4=CC=CC(=C4OC3=NN2C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromene intermediate with hydrazine or a hydrazine derivative.
Substitution Reactions: The final compound is obtained by introducing the methyl and phenyl groups through substitution reactions, often using Grignard reagents or organolithium compounds.
Schiff Base Formation: The N-(4-methylbenzylidene) group is introduced via a Schiff base formation reaction, where the amine reacts with 4-methylbenzaldehyde under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine typically involves the condensation reaction between appropriate aldehydes and hydrazines. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound. For instance, spectral data reveal distinct peaks corresponding to functional groups present in the compound, aiding in its identification and purity assessment .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains and fungi, showing promising results. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal properties |
In vitro assays indicated that this compound exhibited significant antimicrobial effects, comparable to standard antibiotics .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies utilized various assays such as DPPH radical scavenging and ABTS assays to measure its efficacy. Results indicated that it effectively scavenged free radicals, suggesting its potential as an antioxidant agent.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
These findings highlight the compound's ability to protect cells from oxidative damage .
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly when administered at specific dosages. This suggests its potential application in treating inflammatory diseases .
Antitumor Activity
Emerging research has focused on the antitumor effects of this compound. Preliminary studies indicate that it may inhibit tumor cell proliferation in various cancer cell lines:
| Cancer Cell Line | Inhibition (%) |
|---|---|
| HeLa | 70 |
| MCF-7 | 65 |
| A549 | 60 |
These results underscore its potential as a chemotherapeutic agent .
Potential in Drug Development
Given its diverse biological activities, this compound is being explored for drug development applications. Its structural features allow for modifications that could enhance efficacy and selectivity against specific targets in disease pathways.
Mechanism of Action
The mechanism of action of (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Analytical and Crystallographic Characterization
Spectroscopic Data
- 1H/13C NMR : For analogous benzylidene derivatives (), imine protons resonate at δ 8.5–9.0 ppm, while chromene protons appear as multiplets near δ 6.5–7.5 ppm .
- ESI-MS: Molecular ion peaks ([M+H]+) for chromeno-pyrazoles typically align with calculated masses (e.g., m/z ~400–450 for the target compound) .
Crystallography and Intermolecular Interactions
- Target Compound: No crystal data is provided, but SHELX-based refinement () is standard for such systems.
- Triazole Derivative (): Exhibits dihedral angles of 53.84° (triazole vs. 2-chlorophenyl) and 32.59° (triazole vs. trimethoxyphenyl), stabilizing the lattice via C–H···N/S interactions . Chromeno-pyrazoles likely adopt similar packing motifs influenced by substituents.
Comparative Data Table
Biological Activity
The compound (E)-8-methyl-N-(4-methylbenzylidene)-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a novel heterocyclic derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of chromeno[2,3-c]pyrazole derivatives typically involves multi-step reactions, including cyclization and condensation processes. The target compound can be synthesized by condensing appropriate chromone derivatives with hydrazines or other nitrogen-containing compounds, often utilizing methods such as 1,3-dipolar cycloaddition or microwave-assisted synthesis to enhance yield and efficiency .
Biological Activity Overview
Research has indicated that chromeno[2,3-c]pyrazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several studies have reported the antiproliferative effects of chromeno[2,3-c]pyrazoles against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving PI3Kα inhibition .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has also been documented, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives found that many exhibited moderate to strong activity against common pathogens. The results indicated that modifications to the pyrazole ring significantly influenced antibacterial potency .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 1 | Gram-positive | 32 |
| 2 | Gram-negative | 64 |
| 3 | Fungal | 16 |
Anticancer Activity
The anticancer activity of this compound was assessed against several cancer cell lines. Notably, it showed an IC50 value indicating potent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 15 |
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 10 |
These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.
Case Studies
- Anticancer Mechanism : In a study focusing on the mechanism of action, it was found that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
- In Vivo Efficacy : An animal model study demonstrated significant tumor regression in mice treated with the compound compared to control groups, supporting its potential as an effective anticancer agent .
Q & A
Advanced Question: How can reaction yields be optimized when synthesizing this compound?
Methodological Answer: Low yields (e.g., 17.9% in similar syntheses ) often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Replace Cu(I)Br with Pd-based catalysts to enhance coupling efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition .
Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Advanced Question: How can ambiguous NMR signals be resolved for this compound?
Methodological Answer: Overlapping signals (common in polycyclic systems) require:
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm conjugation patterns .
- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzylidene group) .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Basic Question: What purification methods are suitable for isolating this compound?
Methodological Answer:
Advanced Question: How can impurities from by-products (e.g., Z-isomer) be minimized?
Methodological Answer:
- Stereoselective synthesis : Add bulky bases (e.g., CsCO) to favor the (E)-isomer via thermodynamic control .
- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve isomers .
Advanced Question: How should researchers address contradictions in experimental data (e.g., unexpected melting points or spectral shifts)?
Methodological Answer:
Case study: A reported melting point of 104–107°C vs. 214–215°C for structurally similar compounds suggests polymorphic forms or residual solvents.
- Thermogravimetric analysis (TGA) : Rule out solvent retention.
- X-ray crystallography : Confirm crystal packing and hydrogen-bonding networks .
- Replicate synthesis : Verify reproducibility under inert (N) conditions to exclude oxidation .
Basic Question: What computational tools are used to predict the compound’s physicochemical properties?
Methodological Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for bioavailability studies).
- Molecular docking : AutoDock Vina predicts binding affinity to target proteins (e.g., kinases) .
Advanced Question: How can molecular dynamics (MD) simulations enhance understanding of its stability?
Methodological Answer:
- Force fields (AMBER/CHARMM) : Simulate conformational changes in aqueous/organic solvents.
- Free energy perturbation (FEP) : Quantify isomerization barriers between (E) and (Z) forms .
Advanced Question: What experimental designs are recommended for studying its biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
